molecular formula C24H24N2O4S B2960837 7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-68-1

7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2960837
CAS RN: 1206993-68-1
M. Wt: 436.53
InChI Key: ZCWBVHOAMXQVLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide important information about how a compound behaves under different conditions .

Scientific Research Applications

  • Synthesis and Characterization of Novel Derivatives :

    • Researchers have synthesized and characterized various novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones derivatives. These compounds showed promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines (Abbas et al., 2015).
  • Antimicrobial and Anti-Inflammatory Properties :

    • A study synthesized new thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
  • Potential as Antagonists for Human Adenosine Receptors :

    • Research on pyrazolo[4,3-d]pyrimidine derivatives identified some compounds as potent and selective human A3 adenosine receptor antagonists. These findings could have implications for receptor-ligand recognition in therapeutic contexts (Squarcialupi et al., 2016).
  • Corrosion Inhibition and Quantum Chemical Studies :

    • Pyridopyrimidinones derivatives were studied for their inhibition behavior in the corrosion of carbon steel, showing that these compounds act as mixed-type inhibitors. Quantum chemical parameters provided insights into their efficiency (Abdallah et al., 2018).
  • Synthesis of Analgesic and Anti-Inflammatory Agents :

    • Novel derivatives of visnaginone and khellinone were synthesized, which exhibited significant cyclooxygenase-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Cytotoxicity Against Cancer Cells :

    • Certain pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan et al., 2014).
  • Inhibition of Kinases in Drug Discovery :

    • A study on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues found them to be promising for the development of new pharmacological dual inhibitors of CLK1 and DYRK1A kinases (Loidreau et al., 2013).
  • Anti-Inflammatory and Antimicrobial Studies :

    • Pyrimidinothiazolidinones derivatives were prepared and exhibited moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa et al., 2010).
  • Antifolate Inhibitors of Purine Biosynthesis :

    • A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and as antitumor agents. They showed potent growth inhibitory effects on tumor cells expressing folate receptors (Deng et al., 2009).
  • Larvicidal Activity Against Mosquito Larvae :

    • A series of pyrimidine-linked morpholinophenyl derivatives were synthesized and evaluated for their larvicidal activity against mosquito larvae, showing significant activity (Gorle et al., 2016).
  • Solid-State Fluorescence Properties :

    • New fluorescent benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were synthesized, with one compound showing strong solid-state fluorescence. This research could have applications in material science (Yokota et al., 2012).
  • Discovery as ROCK Inhibitors :

    • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors, with potential implications in drug discovery targeting ROCKs (Miao et al., 2020).
  • Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4-One Derivatives :

    • New derivatives of thieno[2,3-d]pyrimidin-4-one were synthesized and showed different levels of antibacterial and antifungal effects, contributing to the search for new antimicrobial agents (Gaber et al., 2010).
  • Antibacterial and Antifungal Activity of Tricyclic Compounds :

    • Synthesis and evaluation of substituted tricyclic compounds, such as tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, revealed significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).
  • Synthesis and Antibacterial/Antifungal Activity :

    • Research on novel benzothiazole pyrimidine derivatives showed significant in vitro antibacterial and antifungal activity compared to standard drugs, indicating potential for therapeutic use (Maddila et al., 2016).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems to produce its effects. This is particularly relevant for drugs and can involve interactions with specific proteins, enzymes, or cell structures .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, development of new synthesis methods, or exploration of new applications for the compound .

properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-4-29-20-10-9-17(12-21(20)30-5-2)19-14-31-23-22(19)25-15-26(24(23)27)13-16-7-6-8-18(11-16)28-3/h6-12,14-15H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWBVHOAMXQVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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